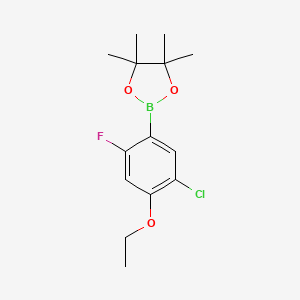

5-Chloro-4-ethoxy-2-fluorophenylboronic acid pinacol ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Chloro-4-ethoxy-2-fluorophenylboronic acid pinacol ester: is an organoboron compound that belongs to the class of boronic esters. These compounds are widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds. The presence of chloro, ethoxy, and fluoro substituents on the phenyl ring makes this compound unique and potentially useful in various chemical transformations.

Biochemical Analysis

Biochemical Properties

5-Chloro-4-ethoxy-2-fluorophenylboronic acid pinacol ester plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is commonly used in Suzuki–Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in organic molecules . This compound interacts with palladium catalysts during the transmetalation step of the Suzuki–Miyaura reaction, facilitating the formation of new carbon-carbon bonds. Additionally, this compound can undergo protodeboronation, a process that involves the removal of the boron moiety, further expanding its utility in synthetic chemistry .

Cellular Effects

For instance, boronic esters have been shown to interact with reactive oxygen species (ROS), leading to changes in cellular metabolism and oxidative stress responses

Molecular Mechanism

At the molecular level, this compound exerts its effects through interactions with various biomolecules. In the context of Suzuki–Miyaura coupling reactions, this compound binds to palladium catalysts, facilitating the transmetalation process that leads to the formation of new carbon-carbon bonds . Additionally, the protodeboronation of this compound involves a radical mechanism, where the boron moiety is removed, allowing for further functionalization of the molecule .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for its application in biochemical research. This compound is known for its stability under standard storage conditions, typically at -20°C

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. It is known that boronic esters can exhibit dose-dependent effects, with higher doses potentially leading to toxic or adverse effects

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. Boronic esters are known to participate in various metabolic processes, including oxidation and conjugation reactions

Transport and Distribution

Boronic esters are generally known to interact with various transporters and binding proteins, influencing their localization and accumulation within cells

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-4-ethoxy-2-fluorophenylboronic acid pinacol ester typically involves the reaction of 5-chloro-4-ethoxy-2-fluorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

Suzuki-Miyaura Coupling: This compound is primarily used in Suzuki-Miyaura coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or substituted alkene products.

Protodeboronation: Under certain conditions, the boronic ester group can be removed through protodeboronation, leading to the formation of the corresponding phenyl derivative.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.

Protodeboronation: Catalysts such as copper or nickel complexes, along with hydrogen sources, are used for this reaction.

Major Products:

Suzuki-Miyaura Coupling: Biaryl or substituted alkene products.

Protodeboronation: Corresponding phenyl derivatives.

Scientific Research Applications

Chemistry:

Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

Catalysis: Employed in catalytic processes to form carbon-carbon bonds.

Biology and Medicine:

Drug Development: Potential use in the synthesis of pharmaceutical compounds due to its ability to form stable carbon-carbon bonds.

Bioconjugation: Used in the modification of biomolecules for research and therapeutic purposes.

Industry:

Material Science: Utilized in the development of advanced materials with specific properties.

Agriculture: Potential use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-4-ethoxy-2-fluorophenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic ester transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl or substituted alkene product and regenerating the palladium catalyst.

Comparison with Similar Compounds

- 4-Carboxy-2-fluorophenylboronic acid pinacol ester

- Phenylboronic acid pinacol ester

- 4-Methoxyphenylboronic acid pinacol ester

Comparison:

- Uniqueness: The presence of chloro, ethoxy, and fluoro substituents on the phenyl ring makes 5-Chloro-4-ethoxy-2-fluorophenylboronic acid pinacol ester unique compared to other boronic esters. These substituents can influence the reactivity and selectivity of the compound in various chemical reactions.

- Reactivity: The specific substituents on the phenyl ring can affect the electronic properties of the compound, potentially leading to different reactivity patterns compared to similar compounds.

Biological Activity

5-Chloro-4-ethoxy-2-fluorophenylboronic acid pinacol ester is a compound within the organoboron family, recognized for its significant role in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction. This article explores its biological activity, including antimicrobial properties, molecular interactions, and potential therapeutic applications.

Overview of the Compound

- Chemical Structure : The compound features a chloro, ethoxy, and fluoro substituent on the phenyl ring, contributing to its unique reactivity and selectivity in chemical transformations.

- Molecular Formula : C14H19BClF O3

- CAS Number : 2121513-68-4

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of boronic acid derivatives, including this compound. The compound has shown moderate activity against various microorganisms, with notable effectiveness against:

- Candida albicans

- Aspergillus niger

- Escherichia coli

- Bacillus cereus

In vitro tests indicated that the Minimum Inhibitory Concentration (MIC) values for Bacillus cereus were lower than those of the antifungal drug Tavaborole (AN2690), suggesting a promising avenue for further research into its application as an antibacterial agent .

The biological activity of this compound can be attributed to its interaction with reactive oxygen species (ROS) and various biomolecules. The proposed mechanisms include:

- Inhibition of Leucyl-tRNA Synthetase (LeuRS) : Similar to benzoxaboroles like Tavaborole, it may inhibit LeuRS in microorganisms, blocking protein synthesis and leading to cell death.

- Formation of Cyclic Isomers : The compound can undergo isomerization in solution, forming cyclic isomers that may enhance its antimicrobial efficacy .

Comparative Analysis with Similar Compounds

The unique substituents on this compound differentiate it from other boronic esters. A comparison with similar compounds is presented in the table below:

| Compound Name | Unique Features | Antimicrobial Activity |

|---|---|---|

| 5-Chloro-4-ethoxy-2-fluorophenylboronic acid | Contains chloro, ethoxy, and fluoro groups | Moderate against bacteria |

| 4-Carboxy-2-fluorophenylboronic acid pinacol ester | Lacks ethoxy group; primarily used in organic synthesis | Limited data available |

| Phenylboronic acid pinacol ester | Basic structure; versatile in various reactions | Variable based on substituents |

Synthetic Routes

The synthesis typically involves the reaction of 5-chloro-4-ethoxy-2-fluorophenylboronic acid with pinacol under anhydrous conditions using dehydrating agents like molecular sieves or anhydrous magnesium sulfate. This method ensures high purity and stability of the final product.

Stability Considerations

Stability studies indicate that this compound remains stable under standard laboratory storage conditions (typically -20°C), making it suitable for long-term use in biochemical research.

Case Studies and Research Findings

- Antimicrobial Study : A comprehensive study demonstrated that this compound exhibited significant antimicrobial activity against both fungal and bacterial strains. The study utilized a range of concentrations to determine MIC values and establish a dose-response relationship.

- Molecular Docking Studies : In silico docking studies suggested that the compound could effectively bind to LeuRS in Candida albicans, indicating a potential mechanism for its observed antimicrobial effects. This aligns with findings from similar compounds that target bacterial protein synthesis pathways.

Properties

IUPAC Name |

2-(5-chloro-4-ethoxy-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BClFO3/c1-6-18-12-8-11(17)9(7-10(12)16)15-19-13(2,3)14(4,5)20-15/h7-8H,6H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZOJQZBOSUXGIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)OCC)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BClFO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.